molecular formula Cl6H4Ir2O2 B8066531 Trichloroiridium;dihydrate

Trichloroiridium;dihydrate

Cat. No.: B8066531
M. Wt: 633.2 g/mol
InChI Key: KVIIBABXEHJEPJ-UHFFFAOYSA-H
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Description

Trichloroiridium dihydrate, with the formula IrCl₃·2H₂O, is a hydrated iridium(III) chloride compound. These iridium chlorides are critical in catalysis, particularly in organic synthesis and industrial processes, due to iridium’s high oxidation state stability and redox activity .

Properties

IUPAC Name

trichloroiridium;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Ir.2H2O/h6*1H;;;2*1H2/q;;;;;;2*+3;;/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIBABXEHJEPJ-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.Cl[Ir](Cl)Cl.Cl[Ir](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H4Ir2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Iridium Metal

The most common route involves dissolving iridium metal in hydrochloric acid under oxidative conditions. Metallic iridium reacts with concentrated HCl (≥37%) in the presence of chlorine gas (Cl₂) or hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds via:

Ir+4HCl+Cl2H2IrCl6+H2O(followed by hydrolysis to form IrCl₃\cdotp2H₂O)[1][4]\text{Ir} + 4\text{HCl} + \text{Cl}2 \rightarrow \text{H}2\text{IrCl}6 + \text{H}2\text{O} \quad \text{(followed by hydrolysis to form IrCl₃·2H₂O)}

Key Parameters:

  • Temperature: 80–100°C for 24–48 hours to ensure complete dissolution.

  • Acid Concentration: ≥6 M HCl to prevent precipitation of intermediate chloroiridic acid (H₂IrCl₆).

  • Oxidant Stoichiometry: Cl₂:HCl molar ratio of 1:4 minimizes side products .

Post-Synthesis Processing:
The resulting solution is evaporated under reduced pressure (40–60°C) until crystalline IrCl₃·nH₂O forms. The dihydrate is isolated by controlled drying at 60°C for 12 hours, as prolonged heating at higher temperatures yields anhydrous IrCl₃ .

Hydration-State Control via Solvent Recrystallization

IrCl₃·nH₂O (n = 3–5) can be converted to the dihydrate by recrystallization from aqueous-organic solvent mixtures. The US6399804B2 patent describes a method where IrCl₃·nH₂O is dissolved in a 1:1 volumetric mixture of water and isopropanol, followed by slow evaporation at 25°C .

Procedure:

  • Dissolve 10 g IrCl₃·3H₂O in 50 mL deionized water.

  • Add 50 mL isopropanol dropwise with stirring.

  • Concentrate the solution to 30% volume under vacuum.

  • Filter precipitated crystals and dry at 25°C under N₂ atmosphere.

Yield: 85–90% IrCl₃·2H₂O with ≤5% residual solvent .

Thermal Dehydration of Higher Hydrates

Anhydrous IrCl₃ or higher hydrates (e.g., IrCl₃·3H₂O) can be converted to the dihydrate via controlled thermal treatment.

Protocol:

  • Place IrCl₃·3H₂O in a vacuum oven at 40°C for 6 hours.

  • Monitor mass loss using thermogravimetric analysis (TGA) until the 2H₂O stoichiometry is achieved .

Challenges:

  • Over-dehydration leads to anhydrous IrCl₃, which is less reactive in subsequent syntheses.

  • Humidity control (±5% RH) during cooling prevents reabsorption of water.

Industrial-Scale Production

Large-scale methods prioritize cost efficiency and reproducibility. The CN1036266C patent outlines a continuous process using chloride-rich solutions adjusted to pH 2.8–4.2 with sodium/potassium cyanurate . While designed for trichloroisocyanuric acid, the principles apply to IrCl₃·2H₂O crystallization:

Optimized Conditions:

ParameterValue
Temperature10–15°C
Pressure0.005–0.015 MPa (Cl₂)
Crystallization AidEthylene oxide polymers

Outcome:

  • 93% yield of IrCl₃·2H₂O with uniform crystal size (0.2–0.4 mm) .

Quality Control and Characterization

Purity Assessment:

  • Elemental Analysis: Cl:Ir molar ratio of 3:1 (±0.05) confirms stoichiometry.

  • XRD: Peaks at 2θ = 14.2°, 28.5°, and 32.7° match JCPDS 00-024-1142 for IrCl₃·2H₂O .

  • Karl Fischer Titration: Water content of 10.2–10.8 wt% (theoretical: 10.4%).

Common Impurities:

  • Metallic Iridium: ≤0.5% if Cl₂ oxidant is in excess.

  • Chloroiridic Acid (H₂IrCl₆): Removed via washing with cold HCl (2 M).

Challenges and Recommendations

  • Hydrate Stability: IrCl₃·2H₂O is hygroscopic; store under argon with desiccant.

  • Scalability: Batch processes face inconsistent crystal size. Adopt continuous stirred-tank reactors (CSTRs) with in-line monitoring .

  • Cost Reduction: Replace Cl₂ with H₂O₂ in small-scale syntheses to minimize equipment corrosion .

Chemical Reactions Analysis

Types of Reactions

Trichloroiridium;dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which trichloroiridium;dihydrate exerts its effects involves its ability to act as a catalyst in various chemical reactions. The iridium center can coordinate with different ligands, facilitating the transformation of substrates through oxidative addition, reductive elimination, and ligand exchange processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Metal Chloride Hydrates

Compound Formula Hydration Appearance Solubility in Water Key Applications Safety Considerations
Trichloroiridium Dihydrate IrCl₃·2H₂O Dihydrate Dark green/black crystals Insoluble Catalysis, precursor for iridium complexes Skin/eye irritant
Iridium(III) Chloride Trihydrate IrCl₃·3H₂O Trihydrate Dark green/black powder Insoluble Catalyst in cycloadditions Respiratory irritation
Rhodium(III) Chloride Hydrate RhCl₃·xH₂O Variable Red-brown crystals Soluble Hydrogenation catalysts Corrosive, irritant
Tin(II) Chloride Dihydrate SnCl₂·2H₂O Dihydrate White crystalline solid Highly soluble Reducing agent, electroplating Corrosive, releases HCl
Indium(III) Chloride Tetrahydrate InCl₃·4H₂O Tetrahydrate White hygroscopic solid Soluble Semiconductor production Moisture-sensitive
Sodium Citrate Dihydrate Na₃C₆H₅O₇·2H₂O Dihydrate White crystals Highly soluble Buffer in pharmaceuticals, food additive Low toxicity

Key Findings:

Structural and Hydration Differences: Trichloroiridium dihydrate and trihydrate differ in water content, impacting properties like surface area and dissolution rates. For example, DHA-S dihydrate (unrelated to iridium) exhibits a 40% higher surface area than its monohydrate, suggesting similar trends in iridium hydrates . Indium(III) Chloride Tetrahydrate’s higher hydration state enhances its hygroscopicity compared to iridium dihydrate .

Chemical Reactivity and Catalytic Utility :

  • Iridium chlorides are superior in redox catalysis compared to rhodium analogs, which are more common in hydrogenation .
  • Tin(II) Chloride Dihydrate serves as a strong reducing agent, contrasting with iridium’s oxidative catalytic roles .

Stability and Environmental Sensitivity: Hydrated metal chlorides often undergo dehydration under heat or vacuum. Sodium Citrate Dihydrate is stable under ambient conditions, unlike iridium chlorides, which may degrade in acidic environments .

Safety and Handling :

  • Iridium and rhodium chlorides pose significant irritation risks, whereas sodium citrate dihydrate is low-toxicity .
  • Tin(II) chloride dihydrate releases hydrochloric acid upon decomposition, requiring strict handling protocols .

Q & A

Q. What are the optimal methods for synthesizing and characterizing trichloroiridium dihydrate?

Trichloroiridium dihydrate is typically synthesized by controlled hydration of anhydrous iridium(III) chloride under inert atmospheres. Characterization involves X-ray diffraction (XRD) for crystallinity, thermogravimetric analysis (TGA) to confirm hydration states, and inductively coupled plasma mass spectrometry (ICP-MS) for purity verification (>99.8% metals basis) . Solubility in polar solvents (e.g., water, ethanol) should be validated via UV-Vis spectroscopy to ensure consistency with reported molar absorptivity values .

Q. How can researchers mitigate inconsistencies in hydration state determination?

Discrepancies in hydration states (e.g., dihydrate vs. trihydrate) often arise from atmospheric exposure during synthesis. To resolve this, use dynamic vapor sorption (DVS) analysis to quantify water adsorption under controlled humidity. Cross-reference TGA data with literature (e.g., ~298.57 g/mol for anhydrous vs. 352.6 g/mol for trihydrate) to confirm stoichiometry .

Q. What spectroscopic techniques are critical for analyzing iridium coordination geometry in this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies Ir–Cl stretching modes (~350–400 cm⁻¹), while X-ray absorption near-edge structure (XANES) confirms the +3 oxidation state of iridium. For advanced structural insights, pair with extended X-ray absorption fine structure (EXAFS) to resolve bond distances and coordination symmetry .

Advanced Research Questions

Q. How do solvent polarity and counterion effects influence trichloroiridium dihydrate’s catalytic activity?

In catalysis (e.g., hydrogenation or oxidation), solvent polarity alters the redox potential of Ir³⁺. Polar aprotic solvents (e.g., DMSO) stabilize the active species, enhancing turnover frequency. Counterion exchange (e.g., replacing Cl⁻ with NO₃⁻) can modulate Lewis acidity, which is quantifiable via cyclic voltammetry . For reproducibility, document solvent dielectric constants and ion mobility parameters in experimental protocols .

Q. What experimental strategies address contradictions in reported stability under oxidative conditions?

Divergent stability data (e.g., decomposition in air vs. inert environments) can arise from trace moisture or light exposure. Use controlled glovebox experiments with O₂ sensors to isolate degradation pathways. Accelerated aging studies at 40°C/75% relative humidity (per ICH guidelines) provide kinetic stability profiles .

Q. How can computational modeling enhance mechanistic studies of trichloroiridium dihydrate in photocatalysis?

Density functional theory (DFT) simulations predict charge-transfer transitions and excited-state lifetimes. Validate with transient absorption spectroscopy to correlate computed bandgaps with experimental data (e.g., λₐₜₜₑₙ ≈ 250–300 nm). Parameterize models using crystallographic data (e.g., Ir–Cl bond lengths from XRD) .

Methodological Considerations

Q. What protocols ensure reproducibility in catalytic applications of trichloroiridium dihydrate?

  • Precatalyst Activation : Pre-treat the compound under H₂/N₂ flow at 150°C to remove surface oxides .
  • Kinetic Profiling : Use in-situ NMR or gas chromatography to monitor reaction progress, ensuring substrate-to-catalyst ratios align with literature (e.g., 100:1 for hydrogenation) .
  • Data Reporting : Adhere to Beilstein Journal guidelines: disclose full experimental parameters (e.g., stirring rate, gas pressure) in supplementary materials to enable replication .

Q. How should researchers handle discrepancies in purity assessments across vendors?

Compare ICP-MS results from independent labs to vendor certificates of analysis (CoA). For trace metal contaminants (e.g., Fe³⁺), employ chelation-based purification or recrystallization in HCl/ethanol mixtures . Document batch-specific variations in publications to aid meta-analyses .

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